PDE4 Inhibitory Potency: Glaucine Ki = 3.4 μM in Human Bronchus and PMNs
Glaucine demonstrates selective PDE4 inhibition with a Ki of 3.4 μM in human bronchial tissue and polymorphonuclear leukocytes (PMNs), acting through a non-competitive mechanism [1]. In contrast, the structurally related alkaloid papaverine acts as a non-selective inhibitor across all PDE isoforms, lacking the subtype specificity of glaucine [2]. Compared to the prototypical PDE4 inhibitor rolipram, glaucine exhibits a very low PDE4 catalytic site to high-affinity rolipram binding site ratio (IC50 for displacing [³H]-rolipram ~100 μM), a characteristic that has been cited as favorable for further structure-activity optimization to minimize emetic side effects [1].
| Evidence Dimension | PDE4 inhibition potency (Ki) and selectivity profile |
|---|---|
| Target Compound Data | Ki = 3.4 μM (human bronchus and PMNs); selective for PDE4; non-competitive inhibition |
| Comparator Or Baseline | Papaverine: non-selective across all PDE isoforms; Rolipram: prototypical PDE4 inhibitor (comparative binding ratio) |
| Quantified Difference | Glaucine is PDE4-selective; papaverine is non-selective. Glaucine PDE4 catalytic/binding site ratio is significantly lower than rolipram. |
| Conditions | In vitro enzymatic assays using PDE isozymes isolated from human bronchus, human PMNs, and bovine aorta |
Why This Matters
Selective PDE4 inhibition is therapeutically relevant for anti-inflammatory and bronchodilator applications without the broad off-target effects of non-selective PDE inhibitors like papaverine.
- [1] Cortijo J, Villagrasa V, Pons R, Berto L, Martí-Cabrera M, Martinez-Losa M, Domenech T, Beleta J, Morcillo EJ. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes. Br J Pharmacol. 1999 Aug;127(7):1641-51. View Source
- [2] Ivorra MD, Lugnier C, Catret M, Anselmi E, Cortes D, D'Ocon P. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, α1-adrenoceptor and benzothiazepine binding site at the calcium channel. Br J Pharmacol. 1992 Jun;106(2):387-94. View Source
